2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromet hyl)phenyl]acetamide
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Overview
Description
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring and the introduction of the fluorophenyl and bis(trifluoromethyl)phenyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and trifluoromethylating agents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluorophenyl groups can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation but often involve the use of solvents such as ethanol, DMF, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its triazole and fluorophenyl moieties, which are known to exhibit various biological activities.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares a similar triazole core but differs in the substitution pattern on the phenyl ring.
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazolyl]ethyl}phenyl)propanoic acid: Another compound with a fluorophenyl group but with different functional groups attached to the core structure.
Uniqueness
The uniqueness of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and bis(trifluoromethyl)phenyl groups enhances its stability and potential for diverse applications .
Properties
Molecular Formula |
C18H12F7N5OS |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H12F7N5OS/c19-12-3-1-9(2-4-12)15-28-29-16(30(15)26)32-8-14(31)27-13-6-10(17(20,21)22)5-11(7-13)18(23,24)25/h1-7H,8,26H2,(H,27,31) |
InChI Key |
WGVMUMFURLTSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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